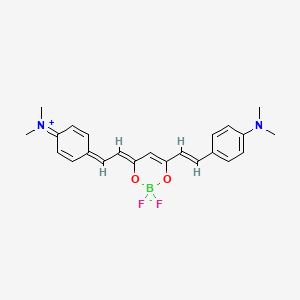

Cyanine7 maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

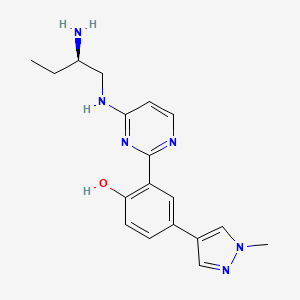

Cyanine7 maleimide is a near-infrared, sulfhydryl-reactive dye. It is an analog of Cy7® maleimide and is widely used in bioconjugation and labeling of proteins with free sulfhydryl groups. This compound is particularly valuable in near-infrared (NIR) bioimaging applications, allowing for the visualization of labeled proteins in tissues, even in live organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 maleimide can be synthesized by reacting Cyanine7 dye with maleimide. The process typically involves dissolving Cyanine7 dye in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding maleimide under controlled conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins and peptides. This reaction forms a stable thioether linkage, which is not reversible by reducing agents .

Common Reagents and Conditions

The reaction typically requires a degassed buffer with a pH between 6.5 and 7.5. Common reagents include tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, ensuring the availability of free sulfhydryl groups for conjugation .

Major Products

The major product of the reaction is a protein or peptide labeled with Cyanine7 dye. This labeled biomolecule can then be used in various bioimaging applications .

Scientific Research Applications

Cyanine7 maleimide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescent probes and dyes for various analytical techniques.

Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging tumor cells.

Industry: Applied in the production of high-sensitivity imaging agents for use in research and clinical diagnostics .

Mechanism of Action

Cyanine7 maleimide exerts its effects through the formation of a stable thioether bond with sulfhydryl groups in proteins and peptides. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The near-infrared properties of Cyanine7 allow for deep tissue imaging with minimal background interference .

Comparison with Similar Compounds

Similar Compounds

Cyanine7.5 NHS ester: Another near-infrared dye used for labeling amine groups in biomolecules.

Sulfo-Cyanine5.5 NHS ester: A water-soluble, sulfonated dye used for labeling proteins and peptides.

AF 430 maleimide: A green-yellow emitting dye used for labeling thiolated biomolecules .

Uniqueness

Cyanine7 maleimide is unique due to its near-infrared properties, which allow for deep tissue imaging and minimal background interference. Its high selectivity for sulfhydryl groups and stability of the formed thioether bond make it a valuable tool in bioimaging and bioconjugation applications .

Properties

CAS No. |

2120392-49-4 |

|---|---|

IUPAC Name |

N/A |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)